Besifloxacin

Description

Propriétés

IUPAC Name |

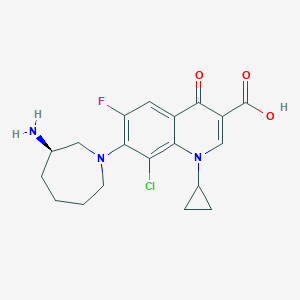

7-[(3R)-3-aminoazepan-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClFN3O3/c20-15-16-12(18(25)13(19(26)27)9-24(16)11-4-5-11)7-14(21)17(15)23-6-2-1-3-10(22)8-23/h7,9-11H,1-6,8,22H2,(H,26,27)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFFGVLORLPOAEC-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C[C@@H](C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClFN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00161706 | |

| Record name | Besifloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00161706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Not soluble in water | |

| Record name | Besifloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06771 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

141388-76-3 | |

| Record name | Besifloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141388-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Besifloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141388763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Besifloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06771 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Besifloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00161706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BESIFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFE2NBZ7NX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Besifloxacin's Dual-Target Mechanism of Action: A Technical Guide to its Interaction with DNA Gyrase and Topoisomerase IV

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Besifloxacin, a fourth-generation fluoroquinolone, exhibits potent bactericidal activity through the dual inhibition of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's action on these enzymes, with a focus on its balanced potency, the implications for resistance development, and the experimental methodologies used for its characterization. Quantitative data on its inhibitory activity are presented, alongside detailed protocols for key enzymatic assays. Visual representations of the mechanism of action and experimental workflows are provided to facilitate a comprehensive understanding.

Introduction

The emergence of bacterial resistance to existing antibiotic classes necessitates the development of novel antimicrobial agents with robust mechanisms of action. This compound is a chlorofluoroquinolone specifically developed for topical ophthalmic use, a strategy intended to minimize the development of systemic resistance. Its chemical structure, featuring a cyclopropyl group at position N-1, a chlorine atom at C-8, and an aminomethyl-azepanyl ring at C-7, contributes to its potent and balanced activity against both Gram-positive and Gram-negative bacteria.

This guide delves into the core of this compound's antibacterial effect: its simultaneous and potent inhibition of DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication, repair, and segregation.

The Molecular Targets: DNA Gyrase and Topoisomerase IV

DNA gyrase and topoisomerase IV are homologous type II topoisomerase enzymes essential for bacterial survival. They modulate DNA topology through a process of transient double-stranded DNA cleavage, strand passage, and subsequent re-ligation.

-

DNA Gyrase: Primarily responsible for introducing negative supercoils into the bacterial chromosome, a process crucial for compacting the DNA and facilitating the initiation of replication and transcription.[1] It is a heterotetramer composed of two GyrA and two GyrB subunits.

-

Topoisomerase IV: Primarily involved in the decatenation (unlinking) of newly replicated daughter chromosomes, enabling their segregation into daughter cells during cell division.[1] It is also a heterotetramer, consisting of two ParC and two ParE subunits.

While DNA gyrase is the primary target for many fluoroquinolones in Gram-negative bacteria, topoisomerase IV is often the primary target in Gram-positive organisms.[2]

This compound's Mechanism of Action: A Dual-Targeting Approach

This compound exerts its bactericidal effect by stabilizing the covalent complex formed between the topoisomerase enzymes and the cleaved DNA. This "cleavable complex" blocks the progression of replication forks and transcription machinery, ultimately leading to lethal double-strand DNA breaks.[2][3]

A key characteristic of this compound is its balanced and potent activity against both DNA gyrase and topoisomerase IV in key ocular pathogens like Streptococcus pneumoniae and Staphylococcus aureus.[2][3] This dual-targeting mechanism is significant because for resistance to develop, mutations in the genes encoding both enzymes are required, which occurs at a lower frequency than single-target mutations.[4]

dot

Caption: this compound's dual inhibition of DNA gyrase and topoisomerase IV.

Quantitative Analysis of Inhibitory Activity

The potency of this compound has been quantified through the determination of its 50% inhibitory concentration (IC50) and the concentration required to induce 25% DNA cleavage (cleavable complex 25 or CC25).

Table 1: Inhibitory Activity of this compound and Comparators against Streptococcus pneumoniae Topoisomerases

| Fluoroquinolone | DNA Gyrase IC50 (µM) | Topoisomerase IV IC50 (µM) | DNA Gyrase CC25 (µM) | Topoisomerase IV CC25 (µM) |

| This compound | 2.5 | 1.0 | 2.5 | 1.0 |

| Moxifloxacin | 10 | 2.5 | 10-20 | 2.5 |

| Ciprofloxacin | 40 | 5 | 40-80 | 2.5-5 |

| Data sourced from a study cited in an FDA microbiology review.[1] |

For S. pneumoniae, this compound demonstrates potent and balanced inhibition of both DNA gyrase and topoisomerase IV, with IC50 and CC25 values of 2.5 µM and 1.0 µM, respectively.[1][5] Notably, its activity against S. pneumoniae topoisomerase IV is 2-fold and 5-fold more potent than moxifloxacin and ciprofloxacin, respectively.[2][6]

Resistance Mechanisms

Resistance to fluoroquinolones primarily arises from mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode the DNA-binding subunits of DNA gyrase and topoisomerase IV, respectively. These mutations reduce the binding affinity of the drug to the enzyme-DNA complex.

Due to its balanced dual-targeting, the emergence of high-level resistance to this compound requires mutations in both gyrA and parC.[4] Studies have shown that resistant mutants of S. aureus and S. pneumoniae were not recovered at 4-fold the MIC of this compound.[2][6]

Common Resistance Mutations:

-

Staphylococcus aureus :

-

Streptococcus pneumoniae :

-

GyrA: Ser-81→Phe/Tyr, Glu-85→Lys

-

ParC: Ser-79→Phe/Tyr, Asp-83→Gly

-

Experimental Protocols

The inhibitory activity of this compound against DNA gyrase and topoisomerase IV is typically assessed using in vitro enzymatic assays.

DNA Gyrase Supercoiling Inhibition Assay

Objective: To determine the concentration of this compound required to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), purified DNA gyrase (GyrA and GyrB subunits), ATP, and an appropriate assay buffer (e.g., Tris-HCl, KCl, MgCl2, DTT, spermidine).

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures.

-

Incubation: The reactions are incubated at 37°C to allow for the supercoiling reaction to proceed.

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a detergent (e.g., SDS) and a loading dye.

-

Agarose Gel Electrophoresis: The reaction products are separated on an agarose gel. Supercoiled DNA migrates faster than relaxed DNA.

-

Data Analysis: The intensity of the supercoiled DNA band is quantified for each this compound concentration. The IC50 value is calculated as the concentration of this compound that reduces the supercoiling activity by 50% compared to the no-drug control.

dot

Caption: Workflow for the DNA gyrase supercoiling inhibition assay.

Topoisomerase IV Decatenation Inhibition Assay

Objective: To determine the concentration of this compound required to inhibit the decatenation of catenated DNA (e.g., kinetoplast DNA) by topoisomerase IV.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing catenated DNA, purified topoisomerase IV (ParC and ParE subunits), ATP, and an appropriate assay buffer.

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures.

-

Incubation: The reactions are incubated at 37°C to allow for the decatenation reaction.

-

Reaction Termination: The reaction is stopped, typically with a stop buffer containing a protein denaturant.

-

Agarose Gel Electrophoresis: The reaction products are separated on an agarose gel. Decatenated DNA (monomeric rings) migrates faster than the catenated network.

-

Data Analysis: The disappearance of the catenated DNA and the appearance of the decatenated DNA bands are quantified. The IC50 value is calculated as the concentration of this compound that inhibits decatenation by 50%.

dot

Caption: Workflow for the topoisomerase IV decatenation inhibition assay.

Conclusion

This compound's mechanism of action, characterized by its potent and balanced dual inhibition of bacterial DNA gyrase and topoisomerase IV, represents a significant advancement in fluoroquinolone development. This dual-targeting strategy is associated with a lower propensity for the development of bacterial resistance, a critical attribute in the current landscape of antimicrobial therapy. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals engaged in the study of fluoroquinolones and the broader field of antibacterial drug discovery. Further investigation into the precise molecular interactions between this compound and its target enzymes will continue to inform the design of next-generation antibiotics.

References

- 1. karger.com [karger.com]

- 2. This compound: a novel anti-infective for the treatment of bacterial conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Target specificity of the new fluoroquinolone this compound in Streptococcus pneumoniae, Staphylococcus aureus and Escherichia coli | Scilit [scilit.com]

- 4. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition by quinolones of DNA gyrase from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: Efficacy and Safety in Treatment and Prevention of Ocular Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA gyrase of Staphylococcus aureus and inhibitory effect of quinolones on its activity - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Besifloxacin Hydrochloride: A Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the laboratory-scale synthesis of Besifloxacin hydrochloride, a potent fourth-generation fluoroquinolone antibiotic. The document outlines two primary synthetic pathways, detailing the necessary starting materials, reagents, and reaction conditions. Emphasis is placed on providing clear, actionable experimental protocols and summarizing quantitative data in accessible formats. Furthermore, this guide includes visualizations of the synthetic workflows to facilitate a comprehensive understanding of the chemical processes involved. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry and drug development in the replication and potential optimization of this compound hydrochloride synthesis.

Introduction

This compound is a fluoroquinolone antibiotic distinguished by its broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[1] Its hydrochloride salt is the active pharmaceutical ingredient in ophthalmic solutions for treating bacterial conjunctivitis. The synthesis of this compound hydrochloride for laboratory use involves the coupling of a chiral amino-azepine side chain with a functionalized quinolone core. This guide details two prominent synthetic strategies for achieving this transformation, along with the preparation of key intermediates.

Synthetic Strategies

Two primary routes for the synthesis of this compound hydrochloride are presented:

-

Route A: This pathway involves the condensation of a protected (R)-3-aminohexahydro-1H-azepine derivative with the quinolone core, followed by a deprotection step to yield the final product. The use of protecting groups such as tert-Butoxycarbonyl (Boc) or Trityl (Tr) is explored.

-

Route B: A more direct approach, this route utilizes the unprotected (R)-3-aminohexahydro-1H-azepine for the initial condensation, followed by a chlorination step to introduce the C-8 chloro substituent on the quinolone ring.

The following sections provide detailed experimental protocols for each synthetic route and the preparation of essential precursors.

Synthesis of Key Intermediates

(R)-3-aminohexahydro-1H-azepine (Intermediate 1)

A crucial chiral building block, (R)-3-aminohexahydro-1H-azepine, can be efficiently synthesized via the reduction of (3R)-3-aminoazepan-2-one.

Experimental Protocol:

-

To a solution of (3R)-3-aminoazepan-2-one and Sodium borohydride (NaBH₄) (3.0 equivalents) in Tetrahydrofuran (THF), add Boron trifluoride etherate (BF₃·OEt₂) (3.0 equivalents) dropwise at room temperature under an inert atmosphere.

-

Stir the reaction mixture for 15-20 hours.

-

Upon completion of the reaction (monitored by TLC), quench the reaction by carefully adding concentrated HCl, followed by reflux.

-

Extract the product with THF under basic conditions (using NaOH solution).

-

Distill the extract under reduced pressure to obtain (R)-3-aminohexahydro-1H-azepine.

| Reactant/Reagent | Molar Ratio | Solvent | Reaction Time | Temperature | Yield |

| (3R)-3-aminoazepan-2-one | 1.0 | THF | 15-20 h | Room Temp. | ~88.8% |

| Sodium borohydride | 3.0 | ||||

| Boron trifluoride etherate | 3.0 |

1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (Intermediate 2)

This quinolone core is a common precursor in fluoroquinolone synthesis. Its preparation from m-fluorotoluene is a known multi-step process.[2]

8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Intermediate 3)

This chlorinated quinolone core is a key starting material for several synthetic routes. It can be synthesized from ethyl 2,4-dichloro-5-fluorobenzoylacetate.[3][4]

Route A: Protected Side-Chain Synthesis

This route offers good control over side reactions by protecting the amine functionality of the azepine ring.

Synthesis of (R)-tert-butyl (1-(8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbonyl)azepan-3-yl)carbamate (Intermediate 4)

Experimental Protocol:

-

To a solution of 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (10 mmol) in dry acetonitrile (15 mL), add triethylamine (20 mmol) at 0 °C.

-

After 15 minutes, add a solution of (R)-tert-butyl 3-aminoazepane-1-carboxylate (10 mmol) in anhydrous acetonitrile (5 mL).

-

Reflux the mixture for 5 hours.

-

Concentrate the reaction mixture to dryness.

-

Dissolve the residue in CH₂Cl₂ (30 mL) and wash with brine (3 x 15 mL).

-

Concentrate the organic layer and recrystallize the product from 95% ethanol.

| Reactant/Reagent | Molar Ratio | Solvent | Reaction Time | Temperature | Yield |

| Intermediate 3 | 1.0 | Acetonitrile | 5 h | Reflux | ~58.2% |

| (R)-tert-butyl 3-aminoazepane-1-carboxylate | 1.0 | ||||

| Triethylamine | 2.0 |

Deprotection to this compound Hydrochloride (Final Product)

Experimental Protocol (Boc Deprotection):

-

Dissolve the Boc-protected intermediate (Intermediate 4) in a 4 mol/L solution of HCl in ethanol.

-

Heat the solution at 37 °C for 2 hours.

-

Concentrate the mixture to dryness.

-

Recrystallize the resulting solid from 95% ethanol to obtain this compound hydrochloride as a pale yellowish-white powder.

| Reactant/Reagent | Solvent | Reaction Time | Temperature | Yield |

| Intermediate 4 | 4M HCl in Ethanol | 2 h | 37 °C | ~36.4% |

Experimental Protocol (Trityl Deprotection - General Procedure):

-

Treat the Trityl-protected precursor with cold formic acid (97+%) for a short duration (e.g., 3 minutes).

-

Evaporate the acid using an oil pump at room temperature.

-

Co-evaporate the residue with dioxane, followed by ethanol and diethyl ether.

-

Extract the residue with warm water and filter to remove the insoluble triphenyl-carbinol.

-

Evaporate the aqueous filtrate in vacuo to yield the deprotected product.

Route B: Unprotected Side-Chain Synthesis

This route is more atom-economical as it avoids the use of protecting groups.

Synthesis of (R)-7-(3-aminohexahydro-1H-azepin-1-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (Intermediate 5)

Experimental Protocol:

-

In a reaction vessel, combine 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (Intermediate 2) and (R)-3-aminohexahydro-1H-azepine (Intermediate 1) in an organic solvent such as acetonitrile.

-

Add an organic base, for example, triethylamine.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, perform an acidic wash and spin dry to obtain the product.

| Reactant/Reagent | Solvent | Base | Temperature |

| Intermediate 2 | Acetonitrile | Triethylamine | Reflux |

| Intermediate 1 |

Chlorination to this compound Hydrochloride (Final Product)

Experimental Protocol:

-

Dissolve the intermediate from the previous step (Intermediate 5) in chloroform.

-

Cool the solution to 0 °C.

-

Slowly add thionyl chloride (SOCl₂), maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, evaporate the solvent to dryness. The crude product can be purified by column chromatography to yield this compound hydrochloride.

| Reactant/Reagent | Solvent | Temperature |

| Intermediate 5 | Chloroform | 0 °C to Room Temp. |

| Thionyl Chloride |

Analytical Characterization

The identity and purity of the synthesized this compound hydrochloride and its intermediates should be confirmed using standard analytical techniques.

| Technique | Expected Observations for this compound Hydrochloride |

| ¹H NMR | Characteristic peaks corresponding to the aromatic, cyclopropyl, and azepine protons. A singlet around δ 8.23 ppm can be assigned to the amine hydrochloride protons.[5] |

| ¹³C NMR | Resonances corresponding to the carbonyl, aromatic, and aliphatic carbons of the molecule. |

| Mass Spec. | The molecular ion peak corresponding to the mass of this compound. |

| HPLC | A single major peak indicating the purity of the compound. Chiral HPLC can be used to determine the enantiomeric purity.[6][7] |

Synthetic Workflow Visualizations

Caption: Synthetic workflow for this compound HCl via Route A.

Caption: Synthetic workflow for this compound HCl via Route B.

Conclusion

This guide has detailed two viable synthetic routes for the laboratory-scale preparation of this compound hydrochloride. Route A, employing a protecting group strategy, offers greater control over the reaction, while Route B presents a more direct and atom-economical approach. The provided experimental protocols, quantitative data, and workflow visualizations are intended to serve as a comprehensive resource for researchers. Successful synthesis will depend on careful execution of these procedures and rigorous analytical characterization of the products. Further optimization of reaction conditions may lead to improved yields and purity, contributing to the advancement of research in this area.

References

- 1. Study of degradation behavior of this compound, characterization of its degradation products by LC-ESI-QTOF-MS and their in silico toxicity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | 86393-33-1 [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. (R)-7-(Azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Hydrochloride [mdpi.com]

- 6. CN104458945A - Separation and measurement method of this compound hydrochloride and isomer of this compound hydrochloride - Google Patents [patents.google.com]

- 7. Determination of enantiomeric impurity in this compound hydrochloride by chiral high-performance liquid chromatography with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

Besifloxacin: A Comprehensive Technical Guide on its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Besifloxacin is a fourth-generation fluoroquinolone antibiotic distinguished by its potent, broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.[1][2] Developed specifically for ophthalmic use, it is commercially available as a 0.6% ophthalmic suspension under the trade name Besivance®. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, antibacterial activity, and mechanism of action of this compound, supplemented with detailed experimental protocols and pathway diagrams.

Chemical Structure and Synthesis

This compound is chemically known as (R)-7-(3-aminohexahydro-1H-azepin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[3] Its hydrochloride salt is the form used in pharmaceutical preparations. The molecular structure features a unique C-8 chlorine substituent, which enhances its potency against bacterial DNA gyrase and topoisomerase IV, and a C-7 aminoazepinyl ring that contributes to its broad-spectrum activity, particularly against Gram-positive organisms.

Molecular Formula: C₁₉H₂₁ClFN₃O₃ Molar Mass: 393.84 g/mol

Synthesis of this compound Hydrochloride

Several synthetic routes for this compound hydrochloride have been reported. A common approach involves the condensation of a cyclopropyl-fluoroquinolone carboxylic acid derivative with a chiral aminoazepane derivative. One documented method utilizes the reaction of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid with (R)-3-aminohexahydroazepine, followed by chlorination.

This protocol is a composite of reported synthetic methodologies.

Step 1: Condensation

-

In a reaction vessel, dissolve 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid and (R)-3-aminohexahydroazepine in an organic solvent such as acetonitrile.

-

Add an organic base, for instance, triethylamine, to the mixture.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude product, (R)-7-(3-aminohexahydro-1H-azepin-1-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.

Step 2: Chlorination

-

Dissolve the product from Step 1 in a suitable solvent like chloroform.

-

Cool the solution in an ice bath and slowly add a chlorinating agent, such as thionyl chloride or chlorosulfonic acid.[2]

-

Allow the reaction to proceed at a low temperature for a specified duration, followed by gradual warming to room temperature.

-

After the reaction is complete (monitored by TLC), the product, (R)-7-(3-aminohexahydro-1H-azepin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, can be isolated.

Step 3: Salt Formation and Purification

-

The chlorinated product is then treated with hydrochloric acid in a suitable solvent (e.g., ethanol) to form the hydrochloride salt.

-

The resulting solid, this compound hydrochloride, is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

Further purification can be achieved by recrystallization from an appropriate solvent system.

Below is a generalized workflow for the synthesis of this compound.

Caption: A simplified workflow illustrating the key stages in the chemical synthesis of this compound hydrochloride.

Physicochemical Properties

The physicochemical properties of this compound hydrochloride are crucial for its formulation and ocular bioavailability. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 430.3 g/mol (hydrochloride salt) | |

| Appearance | White to pale yellowish-white powder | |

| Melting Point | >210°C (decomposition) | |

| pKa | 5.6 (carboxylic acid), 9.91 (primary amine) | |

| Solubility (in water) | Sparingly soluble | |

| Solubility (in methanol) | Slightly soluble | |

| Partition Coefficient (octanol/buffer) | -0.47 to -1.84 (pH 2.0 - 12.0) |

Antibacterial Activity

This compound exhibits potent bactericidal activity against a broad spectrum of ocular pathogens. Its activity is often quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC₅₀ and MIC₉₀ values represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

In Vitro Susceptibility

The following table summarizes the MIC₅₀ and MIC₉₀ values of this compound against common ocular bacterial isolates.

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Gram-Positive Aerobes | |||

| Staphylococcus aureus (all) | 0.06 | 0.25 | [4] |

| Staphylococcus aureus (Methicillin-resistant, Ciprofloxacin-resistant) | 4 | 4 | [5] |

| Staphylococcus epidermidis (all) | 0.06 | 0.25 | [4] |

| Staphylococcus epidermidis (Methicillin-resistant, Ciprofloxacin-resistant) | 4 | 4 | [5] |

| Streptococcus pneumoniae (all) | 0.06 | 0.06 | [2] |

| Streptococcus pneumoniae (Levofloxacin-non-susceptible) | 0.5 | 0.5 | [2] |

| Gram-Negative Aerobes | |||

| Haemophilus influenzae | ≤0.03 | 0.06 | [4] |

| Pseudomonas aeruginosa | 2 | 2 | [6] |

| Moraxella catarrhalis | 0.06 | 0.06 | [4] |

Experimental Protocol: MIC Determination by Broth Microdilution

The minimum inhibitory concentrations are determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI), primarily using the broth microdilution method.

-

Preparation of Inoculum:

-

Select several colonies of the test bacterium from an agar plate culture.

-

Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension to achieve the final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. The final concentrations should span a range that includes the expected MIC of the test organism.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial suspension.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

After incubation, visually inspect the plates for bacterial growth (turbidity or a pellet at the bottom of the well).

-

The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

-

The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Caption: A flowchart detailing the key steps of the broth microdilution method for determining the MIC of this compound.

Mechanism of Action

This compound is a bactericidal agent that exerts its effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism is a hallmark of later-generation fluoroquinolones and is thought to contribute to a lower potential for the development of bacterial resistance.

-

Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target is DNA gyrase. This enzyme is crucial for the negative supercoiling of DNA, a process necessary for DNA replication and transcription. By inhibiting DNA gyrase, this compound prevents these vital cellular processes, leading to bacterial cell death.

-

Inhibition of Topoisomerase IV: In Gram-positive bacteria, the primary target is topoisomerase IV. This enzyme is responsible for the decatenation of daughter chromosomes following DNA replication. Inhibition of topoisomerase IV prevents the segregation of replicated DNA into daughter cells, ultimately halting cell division and leading to cell death.

The balanced activity against both enzymes in many bacterial species makes this compound a potent and effective antimicrobial agent.

The signaling pathway below illustrates the mechanism of action of this compound.

Caption: A diagram illustrating the dual inhibitory action of this compound on bacterial DNA gyrase and topoisomerase IV.

Conclusion

This compound is a potent, broad-spectrum fluoroquinolone antibiotic with a well-characterized chemical structure and a dual mechanism of action that is effective against a wide range of ocular pathogens, including those resistant to other antibiotics. Its favorable physicochemical properties allow for effective topical formulation. The detailed methodologies provided in this guide for its synthesis and the determination of its antibacterial activity are intended to support further research and development in the field of antimicrobial agents.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CN103044397A - New method for synthesizing this compound - Google Patents [patents.google.com]

- 3. Antibacterial efficacy of prophylactic this compound 0.6% and moxifloxacin 0.5% in patients undergoing cataract surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. EUCAST: MIC Determination [eucast.org]

- 6. m.youtube.com [m.youtube.com]

Besifloxacin: A Technical Guide to Its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of besifloxacin in dimethyl sulfoxide (DMSO) and other common organic solvents. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in the development of drug formulations and analytical methods for this potent fluoroquinolone antibiotic.

Executive Summary

This compound, a fourth-generation fluoroquinolone, is a cornerstone in the topical treatment of bacterial conjunctivitis. A thorough understanding of its solubility characteristics is paramount for the development of effective delivery systems, analytical techniques, and for predicting its behavior in various biochemical assays. This guide consolidates available quantitative and qualitative solubility data, outlines detailed experimental methodologies for solubility determination, and provides a visual representation of its mechanism of action.

Solubility Profile of this compound

The solubility of this compound can be influenced by whether it is in its hydrochloride salt form or as a free base. The following tables summarize the available quantitative and qualitative solubility data in various organic solvents.

Quantitative Solubility Data

| Compound Form | Solvent | Solubility (mg/mL) | USP Definition |

| This compound Hydrochloride | Methanol | 9.898 | Slightly Soluble |

| Ethanol | 1.122 | Slightly Soluble | |

| Water | 10.635 | Sparingly Soluble | |

| This compound Free Base | Methanol | 0.135 | Very Slightly Soluble |

| Water | 0.079 | Insoluble | |

| Acetonitrile | 0.005 | Insoluble | |

| Isopropanol | 0.004 | Insoluble |

Qualitative and Semi-Quantitative Solubility in DMSO

The solubility of this compound in DMSO is not consistently reported across scientific literature, with descriptions ranging from soluble to insoluble. This variability may be attributed to factors such as the specific form of this compound used (hydrochloride salt vs. free base), the presence of moisture in the DMSO, and the temperature at which solubility is assessed.

-

Slightly Soluble (warmed) : Some sources indicate that this compound hydrochloride is slightly soluble in warmed DMSO.[1]

-

Soluble : Other reports describe this compound hydrochloride as soluble in DMSO.

-

Insoluble : Conversely, there are also reports stating that this compound hydrochloride is insoluble in DMSO, with a recommendation to use fresh, anhydrous DMSO to avoid reduced solubility due to moisture absorption.[2]

Given these conflicting reports, it is crucial for researchers to empirically determine the solubility of this compound in their specific batch of DMSO under their experimental conditions.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for conducting thermodynamic and kinetic solubility assays, which are standard approaches for determining the solubility of pharmaceutical compounds like this compound.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Materials:

-

This compound (hydrochloride or free base) powder

-

Selected organic solvent (e.g., DMSO, methanol, ethanol)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound powder to a glass vial containing a known volume of the organic solvent. The exact amount of excess will depend on the expected solubility but should be sufficient to ensure solid material remains after equilibration.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (typically 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (e.g., 24 to 48 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Sample Dilution: Dilute the filtered supernatant with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the linear range of the analytical method.

-

Quantification by HPLC: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A typical HPLC method for this compound might use a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile or methanol, with UV detection at approximately 297 nm.

-

Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.

Experimental Workflow for Thermodynamic Solubility

Caption: Thermodynamic solubility determination workflow.

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

This compound exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism is crucial for its broad-spectrum activity and a lower propensity for the development of bacterial resistance.[1]

-

DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription.

-

Topoisomerase IV: This enzyme is critical for the segregation of replicated chromosomal DNA into daughter cells during cell division.

By inhibiting both enzymes, this compound effectively blocks DNA replication and repair, leading to bacterial cell death.

Signaling Pathway of this compound's Action

Caption: this compound's dual-inhibition mechanism of action.

Conclusion

This technical guide provides a detailed overview of the solubility of this compound in DMSO and other organic solvents, offering valuable data and protocols for researchers in the pharmaceutical sciences. The conflicting reports on DMSO solubility underscore the importance of empirical verification in the laboratory. The provided experimental methodologies and the visualization of its mechanism of action aim to facilitate further research and development involving this important antibiotic.

References

Stability of Besifloxacin in Aqueous Solutions for In Vitro Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability of besifloxacin in aqueous solutions, a critical consideration for researchers conducting in vitro assays. This compound, a fourth-generation fluoroquinolone antibiotic, is utilized for topical ophthalmic applications. Understanding its stability profile under various conditions is paramount for ensuring the accuracy and reproducibility of experimental results.

Physicochemical Properties

This compound hydrochloride is a white to pale yellowish-white powder. It is sparingly soluble in water, with a reported solubility of 0.143 mg/mL.[1][2] The molecule possesses two ionizable groups, a carboxylic acid and a primary amine, with pKa values of 5.6 and 9.91, respectively.[3] This dictates its solubility and stability at different pH values.

Stability Profile of this compound in Aqueous Solution

For in vitro assays, this compound is typically dissolved in an aqueous medium, often with the aid of a co-solvent like methanol or DMSO due to its limited water solubility.[2][4] However, it is crucial to note that aqueous solutions of this compound are not recommended to be stored for more than one day.

Forced degradation studies, conducted as per the International Conference on Harmonization (ICH) guidelines, have revealed the susceptibility of this compound to various stress conditions. These studies are instrumental in identifying potential degradation pathways and developing stability-indicating analytical methods.

This compound has been shown to degrade under acidic, basic, oxidative, and photolytic conditions.[4][5] Conversely, it demonstrates stability under neutral hydrolytic conditions and when exposed to dry heat.[4][5]

pH-Dependent Stability (Hydrolysis)

The stability of this compound in aqueous solutions is significantly influenced by pH. While specific kinetic data for this compound across a wide pH range is limited in publicly available literature, forced degradation studies provide valuable insights.

-

Acidic Conditions: this compound degrades in acidic environments. One study identified a specific degradation product (DP4) under acidic hydrolysis.[5]

-

Neutral Conditions: The drug is stable in neutral aqueous solutions.[5]

-

Alkaline Conditions: Significant degradation occurs under alkaline conditions, leading to the formation of degradation products DP3 and DP5.[3][5]

To illustrate the typical pH-rate profile of a fluoroquinolone, the photodegradation kinetics of moxifloxacin, a structurally related compound, show a V-shaped curve, with the minimum degradation rate observed around pH 7-8, corresponding to the zwitterionic species.[6] The degradation rate increases significantly in both acidic and alkaline conditions.[6] A similar trend can be anticipated for the hydrolytic stability of this compound.

Table 1: Summary of this compound Stability under Various Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Observation | Degradation Products Identified | Reference(s) |

| Acid Hydrolysis | 2 M HCl, 60°C, 24 hrs | Significant degradation | DP4 | [5][7] |

| Base Hydrolysis | 2 M NaOH, 60°C, 24 hrs | Significant degradation | DP3, DP5 | [5][7] |

| Neutral Hydrolysis | Water, 24 hrs | Stable | - | [5][7] |

| Oxidative Stress | Not specified | Significant degradation | DP3 | [5][7] |

| Thermal Stress | Dry Heat | Stable | - | [5] |

| Photolytic Stress | UV light | Unstable | DP1, DP2 | [5] |

Photostability

This compound is notably unstable when exposed to UV light.[5] Photodegradation leads to the formation of at least two degradation products (DP1 and DP2).[5] The photodegradation kinetics of the this compound drug product in water follow a first-order reaction under UVA light.[8] Therefore, it is imperative to protect this compound solutions from light during preparation, storage, and experimentation.

Thermal Stability

While this compound is reported to be stable under dry heat, the stability of its aqueous solutions at various temperatures over extended periods requires careful consideration, especially for long-term in vitro experiments.[5] One study on a this compound nanocrystal formulation showed thermal stability up to 180°C.[9]

Experimental Protocols

Preparation of this compound Stock and Working Solutions for In Vitro Assays

Given its low aqueous solubility, a stock solution of this compound hydrochloride is typically prepared in a suitable organic solvent before further dilution in the desired aqueous buffer or cell culture medium.

Protocol for Stock Solution Preparation:

-

Accurately weigh the required amount of this compound hydrochloride powder.

-

Dissolve the powder in a minimal amount of a suitable solvent such as methanol or DMSO.[2][4] For example, a stock solution of 10 mg/mL can be prepared.[10]

-

Vortex the solution until the powder is completely dissolved.

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with the chosen solvent.

-

Store the stock solution in small aliquots at -20°C and protected from light.[11]

Protocol for Working Solution Preparation:

-

Thaw an aliquot of the this compound stock solution.

-

Dilute the stock solution to the desired final concentration in the pre-warmed aqueous buffer or cell culture medium for the in vitro assay (e.g., Mueller-Hinton broth for MIC testing).[10][12]

-

Ensure the final concentration of the organic solvent is minimal and does not affect the experimental outcome.

-

Prepare fresh working solutions daily and avoid prolonged storage.

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying this compound in the presence of its degradation products. Several such methods have been reported in the literature. The following is a representative protocol based on published methods.[3][4]

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase consists of a phosphate buffer (pH 3) and a mixture of acetonitrile and methanol (e.g., 50:25:25 v/v/v).[4]

-

Flow Rate: 1.0 mL/min.[4]

-

Detection: UV detection at 297 nm.[4]

-

Injection Volume: 20 µL.[4]

-

Column Temperature: Ambient or controlled at 37°C.

Sample Preparation for Stability Analysis:

-

Subject the this compound solution to the desired stress condition (e.g., acid hydrolysis by adding HCl and heating).

-

At specified time points, withdraw an aliquot of the sample.

-

Neutralize the sample if necessary (e.g., add NaOH to an acid-stressed sample).

-

Dilute the sample to an appropriate concentration within the linear range of the assay using the mobile phase.

-

Inject the prepared sample into the HPLC system.

Mechanism of Action and Degradation Pathways

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[9][13] This dual-targeting mechanism disrupts DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[13]

Caption: Mechanism of action of this compound, inhibiting DNA gyrase and topoisomerase IV.

General Degradation Workflow

The process of identifying and characterizing degradation products of this compound involves a systematic workflow, starting from subjecting the drug to stress conditions and culminating in the structural elucidation of the resulting degradants.

Caption: General workflow for the analysis of this compound degradation.

Conclusion and Recommendations

The stability of this compound in aqueous solutions is a critical factor for the reliability of in vitro assays. This guide summarizes the available data, highlighting the compound's susceptibility to degradation under acidic, basic, oxidative, and photolytic conditions. For optimal results in in vitro studies, the following recommendations should be followed:

-

Prepare fresh this compound solutions daily from a frozen stock.

-

Protect all solutions containing this compound from light.

-

Minimize the concentration of organic co-solvents in the final assay medium.

-

When conducting experiments over extended periods, consider the potential for degradation and its impact on the effective concentration of the drug.

-

For quantitative analysis, a validated stability-indicating HPLC method should be employed to differentiate the parent drug from any degradation products.

By adhering to these guidelines, researchers can ensure the integrity of their experimental conditions and generate accurate and reproducible data in their in vitro studies of this compound.

References

- 1. Study of degradation behavior of this compound, characterization of its degradation products by LC-ESI-QTOF-MS and their in silico toxicity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. HPLC Method Development for Stability of this compound in Formulations [wisdomlib.org]

- 4. biomedres.us [biomedres.us]

- 5. m.youtube.com [m.youtube.com]

- 6. Photodegradation of moxifloxacin in aqueous and organic solvents: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 9. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]

- 12. protocols.io [protocols.io]

- 13. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

A Technical Guide to the Preclinical Pharmacological Profile of Besifloxacin

Introduction

Besifloxacin is a fourth-generation 8-chloro-fluoroquinolone antibiotic developed specifically for topical ophthalmic use.[1][2] Marketed as Besivance® 0.6% ophthalmic suspension, its development was driven by the need for new agents to combat rising antimicrobial resistance in ocular pathogens.[3][4][5] Unique among modern fluoroquinolones, this compound has no systemic counterpart, a strategy intended to limit the development of widespread bacterial resistance.[4][6] This technical guide provides an in-depth summary of the preclinical pharmacological data that defined the profile of this compound, focusing on its mechanism of action, antimicrobial spectrum, pharmacokinetic and pharmacodynamic properties, and safety profile established in non-clinical studies.

Mechanism of Action

This compound exerts its potent bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[7][8][9][10] These enzymes are critical for managing DNA topology during replication, transcription, repair, and cell division.[7][8][11]

-

DNA Gyrase: Inhibition of this enzyme prevents the relaxation of supercoiled DNA, a necessary step for the initiation of DNA replication and transcription.[7][8]

-

Topoisomerase IV: Inhibition of this enzyme interferes with the separation (decatenation) of replicated daughter DNA chromosomes, thereby halting cell division.[7][11]

A key characteristic of this compound is its balanced, dual-targeting activity against both enzymes.[4][12][13] Unlike older fluoroquinolones that may preferentially target one enzyme over the other, this balanced inhibition means that resistance is less likely to emerge, as it would require simultaneous mutations in the genes encoding both enzymes.[6] In preclinical studies against Streptococcus pneumoniae and Escherichia coli, DNA gyrase was identified as the primary target, whereas in Staphylococcus aureus, this compound appears to target both enzymes simultaneously.[8] The molecular structure, featuring an N-1 cyclopropyl group and a C-8 chloro substitution, enhances its broad-spectrum activity and potency.[4][8]

Beyond its direct antimicrobial action, preclinical data suggest this compound may possess anti-inflammatory properties, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro.[1][12][14]

Table 1: In Vitro Enzyme Inhibition by this compound and Comparators

| Target Enzyme | Organism | IC50 (µg/mL) of this compound | Comparator IC50 (µg/mL) |

|---|---|---|---|

| Topoisomerase II (DNA Gyrase) | S. pneumoniae | 4- to 8-fold lower than Moxifloxacin | 15-fold lower than Ciprofloxacin |

| Topoisomerase IV | S. pneumoniae | 2-fold lower than Moxifloxacin | 5-fold lower than Ciprofloxacin |

Source: Data derived from a comprehensive review of in vitro studies.[12]

Experimental Protocol 1: Enzyme Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against bacterial DNA gyrase and topoisomerase IV. Methodology:

Enzyme Purification: Recombinant DNA gyrase (subunits A and B) and topoisomerase IV (subunits ParC and ParE) are purified from target bacterial species (e.g., S. pneumoniae, S. aureus).

Assay Principle: The assay measures the supercoiling activity of DNA gyrase or the decatenation activity of topoisomerase IV in the presence of varying concentrations of the antibiotic.

Procedure:

Relaxed plasmid DNA (for gyrase) or kinetoplast DNA (for topoisomerase IV) is used as the substrate.

The substrate is incubated with the purified enzyme, ATP, and serial dilutions of this compound or comparator drugs.

The reaction is stopped, and the DNA products are separated by agarose gel electrophoresis.

Data Analysis: The intensity of the bands corresponding to the supercoiled or decatenated DNA is quantified. The IC50 is calculated as the drug concentration that reduces the enzyme's activity by 50% compared to the drug-free control.[12]

Antimicrobial Spectrum

Preclinical in vitro studies have established that this compound possesses potent, broad-spectrum activity against a wide array of aerobic and anaerobic bacteria, including common ocular pathogens.[2][15][16][17] It is particularly potent against Gram-positive bacteria and demonstrates significant activity against Gram-negative isolates.[3][15] A critical feature is its retained efficacy against strains that have developed resistance to other fluoroquinolones and antimicrobial classes, including methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE).[12][17][18]

Table 2: In Vitro Susceptibility of Key Ocular Pathogens to this compound and Comparators (MIC90, µg/mL)

| Organism | This compound | Moxifloxacin | Gatifloxacin | Vancomycin |

|---|---|---|---|---|

| Staphylococcus aureus (all) | 0.25 | 0.5 | 0.5 | 1 |

| S. aureus (Methicillin-resistant, MRSA) | 2 | >16 | >16 | 1 |

| Staphylococcus epidermidis (all) | 0.5 | 1 | 1 | 2 |

| S. epidermidis (Methicillin-resistant, MRSE) | 4 | >16 | >16 | 2 |

| Streptococcus pneumoniae | 0.125 | 0.25 | 0.5 | 0.5 |

| Haemophilus influenzae | 0.06 | 0.06 | 0.03 | N/A |

| Pseudomonas aeruginosa | 4 | 4 | 4 | N/A |

Source: Data compiled from large-scale susceptibility testing studies.[12][19]

Experimental Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of this compound required to inhibit the visible growth of a microorganism. Methodology (Broth Microdilution):

Isolate Preparation: Bacterial isolates are cultured on appropriate agar plates, and colonies are used to prepare a standardized inoculum suspension (e.g., 0.5 McFarland standard).

Drug Dilution: this compound and comparator agents are prepared in serial twofold dilutions in cation-adjusted Mueller-Hinton broth within 96-well microtiter plates.

Inoculation: Each well is inoculated with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

Incubation: The plates are incubated under appropriate atmospheric conditions (e.g., ambient air, 35-37°C) for 16-24 hours.

Reading: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the microorganism.[20]

Preclinical Pharmacokinetics (ADME)

The pharmacokinetic profile of this compound has been characterized in several animal models, primarily pigmented rabbits and cynomolgus monkeys, to evaluate its absorption, distribution, and elimination following topical ocular administration.[19][21]

Key Findings:

-

Ocular Penetration and Distribution: this compound demonstrates good ocular penetration with rapid absorption into anterior tissues.[12][19][22] It achieves high and sustained concentrations in the tear film and conjunctiva, the primary sites of ocular surface infections.[12][21]

-

Systemic Exposure: A consistent and crucial finding across all preclinical studies is the negligible systemic exposure following topical ocular dosing.[6][12][17][21] This low systemic absorption minimizes the risk of systemic side effects and the potential for contributing to systemic antibiotic resistance.

-

Elimination: In monkeys, the apparent elimination half-life from anterior ocular tissues ranged from 5 to 14 hours.[19] In rabbits, this compound demonstrated a mean residence time of over 7 hours in tears, conjunctiva, and aqueous humor, indicating prolonged presence at the target site.[4][12]

Table 3: Pharmacokinetic Parameters of this compound (0.6%) in Pigmented Rabbits (Single Dose)

| Ocular Tissue | Cmax (µg/g or µg/mL) | Tmax (hr) | AUC₀₋₂₄ (µg·h/g or µg·h/mL) |

|---|---|---|---|

| Tears | 1040 | 0.25 | 1180 |

| Conjunctiva | 4.30 | 1 | 21.7 |

| Cornea | 1.13 | 1 | 7.91 |

| Aqueous Humor | 0.11 | 2 | 1.05 |

Source: Data from comparative studies in Dutch Belted rabbits.[12][22]

Table 4: Pharmacokinetic Parameters of this compound (0.6%) in Cynomolgus Monkeys (Single Dose)

| Ocular Tissue | Cmax (µg/g or µg/mL) | Apparent T½ (hr) |

|---|---|---|

| Conjunctiva | 6.43 | 5 - 14 |

| Cornea | 2.10 | 5 - 14 |

| Aqueous Humor | 0.796 | 5 - 14 |

Source: Data from ocular penetration studies in monkeys.[4][19]

Experimental Protocol 3: Ocular Pharmacokinetic Study in Rabbits

Objective: To determine the concentration-time profile of this compound in ocular tissues and plasma after topical administration. Animal Model: Pigmented rabbits (e.g., Dutch Belted) are used as their ocular physiology is a relevant model for human eyes.[23] Methodology:

Dosing: A single, fixed volume (e.g., 50 µL) of this compound ophthalmic suspension 0.6% is instilled into the cul-de-sac of one or both eyes.[21]

Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose, groups of animals are euthanized.[21][22]

Tissue Harvesting: Ocular tissues (tears, conjunctiva, cornea, aqueous humor) and blood (for plasma) are collected. Tear samples are often collected using Schirmer test strips or microcapillary tubes. Tissues are rinsed, blotted dry, and weighed.

Sample Processing: Tissues are homogenized, and the drug is extracted.

Analysis: this compound concentrations in the tissue homogenates and plasma are determined using a validated liquid chromatography with tandem mass spectrometry (LC/MS/MS) method.[19][21]

Data Analysis: Pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the concentration-time curve), are calculated.[22]

Preclinical Pharmacodynamics and Efficacy

Pharmacodynamic (PD) studies aim to link drug concentrations (PK) to the antimicrobial effect. For antibiotics, the key PK/PD indices are the Cmax/MIC and AUC/MIC ratios. High ratios are predictive of clinical efficacy and a lower potential for resistance development.[17]

In preclinical models, this compound consistently achieved high PK/PD ratios in the tear film, the primary site of infection for conjunctivitis.[19][22] In a rabbit study, the AUC₀₋₂₄/MIC₉₀ ratio for this compound in tears against ciprofloxacin-resistant MRSA and MRSE was approximately 800, whereas the ratios for moxifloxacin and gatifloxacin were ≤10.[22]

In Vivo Efficacy Models:

-

Bacterial Keratitis: In rabbit models of keratitis caused by MRSA, this compound was significantly more effective at reducing the bacterial load in the cornea compared to moxifloxacin and gatifloxacin.[12][24] Similar superior efficacy was observed in models using resistant strains of P. aeruginosa.[12][25]

-

Endophthalmitis Prophylaxis: In a rabbit model of endophthalmitis caused by penicillin-resistant S. pneumoniae, topical this compound was found to be as effective as moxifloxacin and gatifloxacin in reducing bacteria in the aqueous humor.[26]

Table 5: Pharmacodynamic Indices (AUC₀₋₂₄/MIC₉₀) of this compound in Rabbit Ocular Tissues vs. Resistant Staphylococci

| Ocular Tissue | MIC90 (µg/mL) for MRSA-CR / MRSE-CR* | AUC₀₋₂₄ (µg·h/g) | AUC₀₋₂₄/MIC₉₀ Ratio |

|---|---|---|---|

| Tears | 1 - 2 | 1180 | ~800 |

| Conjunctiva | 1 - 2 | 21.7 | <10 |

| Cornea | 1 - 2 | 7.91 | <10 |

| Aqueous Humor | 1 - 2 | 1.05 | <10 |

*MRSA-CR/MRSE-CR: Methicillin-resistant and Ciprofloxacin-resistant S. aureus / S. epidermidis. Source: Data calculated from rabbit PK studies and reported MIC90 values.[22]

Table 6: Summary of In Vivo Efficacy in a Rabbit MRSA Keratitis Model

| Treatment Group (Topical) | Mean Log10 CFU Recovered from Cornea (± SEM) | Statistical Significance vs. This compound |

|---|---|---|

| This compound (0.6%) | 5.111 ± 0.251 | N/A |

| Moxifloxacin (0.5%) | 7.473 ± 0.144 | P < 0.001 |

| Gatifloxacin (0.3%) | 7.108 ± 0.346 | P < 0.001 |

| Phosphate-Buffered Saline (Vehicle) | 7.006 ± 0.144 | P < 0.001 |

Source: Data from a late-treatment model initiated 16 hours post-infection.[24]

Experimental Protocol 4: Rabbit Model of MRSA Keratitis

Objective: To evaluate the in vivo efficacy of this compound in treating an established corneal infection. Animal Model: New Zealand White rabbits. Methodology:

Anesthesia: Rabbits are anesthetized systemically and topically.

Inoculation: A suspension containing a known quantity (e.g., 100 CFU) of a clinical MRSA isolate is injected into the corneal stroma.[24]

Incubation: The infection is allowed to establish for a set period (e.g., 16 hours for a "late treatment" model).[24]

Treatment: Eyes are treated with topical drops of this compound, comparator agents, or vehicle. A frequent dosing regimen is used to simulate clinical application (e.g., every 15 minutes for 5 doses, then every 30 minutes for 14 doses).[24][25]

Evaluation:

Clinical Scoring: Eyes are examined by slit-lamp biomicroscopy before and after treatment to score signs of infection (e.g., edema, discharge, inflammation).

Bacterial Quantitation: After treatment, corneas are harvested, homogenized, and serially diluted for plating to determine the number of viable bacteria (CFU/cornea).[24]

Analysis: Clinical scores and bacterial counts are compared between treatment groups using appropriate statistical tests.

Preclinical Safety and Toxicology

A comprehensive battery of non-clinical safety studies was conducted to assess the toxicological profile of this compound.

-

Ocular Tolerance: In repeat-dose studies in rabbits and dogs (up to four times daily for 28 days), this compound 0.6% suspension was well-tolerated with no signs of inflammation or ocular histopathological changes.[9][14]

-

Corneal Wound Healing: A study in a rabbit model of corneal epithelial defects found that this compound did not impede or alter the reepithelialization time course compared to saline.[27]

-

Systemic Toxicity: Following oral administration at high doses, minimal effects were observed. In rats, no clinical toxicity was seen up to ~400 mg/kg/day. In dogs, doses of 50 mg/kg/day caused salivation and emesis, which are common class effects for quinolones in this species, but no histopathologic changes were noted.[14]

-

Genotoxicity: this compound showed a genotoxicity profile typical of fluoroquinolones, being mutagenic in some bacterial assays and clastogenic in mammalian cells in vitro and in vivo.[14]

-

Reproductive and Developmental Toxicity: When administered orally to rats, this compound did not impair fertility. At maternally toxic doses far exceeding any potential clinical exposure from topical use, it was fetotoxic but not teratogenic (did not cause malformations).[14]

-

Phototoxicity: No phototoxicity or photoallergenicity was observed in guinea pig and mouse models.[8]

Table 7: Summary of Preclinical Toxicology Findings for this compound

| Study Type | Species | Route | Key Findings |

|---|---|---|---|

| Ocular Tolerance (28-day) | Rabbit, Dog | Topical Ocular | Well-tolerated; No inflammation or histopathologic changes.[9][14] |

| Repeat-Dose Systemic (28-day) | Rat | Oral | NOAEL* ~400 mg/kg/day; No clinical signs or histopathology.[14] |

| Repeat-Dose Systemic (28-day) | Dog | Oral | Emesis/salivation at 50 mg/kg/day; No histopathologic changes.[14] |

| Genotoxicity | In vitro / In vivo | N/A | Positive in bacterial mutation, in vitro clastogenicity, and in vivo mouse micronucleus assays.[14] |

| Fertility & Development | Rat | Oral | No effect on fertility; Fetotoxic at high maternally toxic doses (1000 mg/kg/day); Not teratogenic.[14] |

| Phototoxicity/Photoallergenicity | Guinea Pig, Mouse | Dermal/Oral | No effects observed.[8] |

*NOAEL: No-Observed-Adverse-Effect Level

Experimental Protocol 5: Ocular Tolerance Study in Rabbits

Objective: To assess the local tolerance and potential for irritation of this compound ophthalmic suspension after repeated topical application. Animal Model: New Zealand White rabbits. Methodology:

Dosing Regimen: this compound 0.6% or vehicle is administered topically to one eye of each rabbit multiple times per day (e.g., four times daily) for an extended period (e.g., 28 days). The contralateral eye may serve as an untreated control.[9][14]

Clinical Observation: Eyes are examined daily for signs of irritation, including redness, chemosis (swelling), and discharge, using a standardized scoring system (e.g., Draize test). General health of the animals is also monitored.

Ophthalmic Examinations: Detailed examinations using a slit lamp are performed at baseline and at regular intervals throughout the study to assess all anterior and posterior structures of the eye.

Histopathology: At the end of the study, animals are euthanized, and the eyes and surrounding tissues are collected, fixed, and processed for microscopic histopathological evaluation to detect any treatment-related changes at the cellular level.[14]

Conclusion

The preclinical pharmacological profile of this compound establishes it as a potent, broad-spectrum antimicrobial agent with a favorable safety margin for topical ophthalmic use. Its balanced, dual-targeting mechanism of action provides high potency, including against drug-resistant pathogens, and suggests a low propensity for resistance development. Pharmacokinetic studies in multiple animal species confirm that topical administration achieves high, sustained concentrations in target ocular tissues with negligible systemic exposure. This strong pharmacokinetic profile translates to significant in vivo efficacy in preclinical infection models. Coupled with a clean local and systemic toxicology profile, these data provided a robust foundation for the successful clinical development of this compound as a valuable therapeutic option for bacterial conjunctivitis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, a Novel Fluoroquinolone, Has Broad-Spectrum In Vitro Activity against Aerobic and Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. This compound: a novel anti-infective for the treatment of bacterial conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. This compound Ophthalmic Suspension: Emerging Evidence of its Therapeutic Value in Bacterial Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. publications.aap.org [publications.aap.org]

- 8. tga.gov.au [tga.gov.au]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. The Safety of this compound Ophthalmic Suspension 0.6 % Used Three Times Daily for 7 Days in the Treatment of Bacterial Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. This compound: Efficacy and Safety in Treatment and Prevention of Ocular Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound ophthalmic suspension, 0.6%: a novel topical fluoroquinolone for bacterial conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. This compound, a novel fluoroquinolone, has broad-spectrum in vitro activity against aerobic and anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound, a new ophthalmic fluoroquinolone for the treatment of bacterial conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scilit.com [scilit.com]

- 19. Ocular pharmacokinetics of this compound following topical administration to rabbits, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound Nanocrystal: Towards an Innovative Ophthalmic Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. iovs.arvojournals.org [iovs.arvojournals.org]

- 22. Ocular pharmacokinetics/pharmacodynamics of this compound, moxifloxacin, and gatifloxacin following topical administration to pigmented rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Clinical Ocular Exposure Extrapolation for a Complex Ophthalmic Suspension Using Physiologically Based Pharmacokinetic Modeling and Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Efficacy of this compound in a rabbit model of methicillin-resistant Staphylococcus aureus keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Comparative efficacy of this compound and other fluoroquinolones in a prophylaxis model of penicillin-resistant Streptococcus pneumoniae rabbit endophthalmitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Animal study: this compound does not alter corneal reepithelialization - American Academy of Ophthalmology [aao.org]

The Genesis and Advancement of Besifloxacin: A Technical Deep Dive

A comprehensive guide for researchers and drug development professionals on the discovery, preclinical, and clinical development of besifloxacin, a topical fluoroquinolone for ophthalmic use.

Introduction

This compound is a fourth-generation fluoroquinolone antibiotic developed specifically for topical ophthalmic use. Marketed as Besivance® 0.6% ophthalmic suspension, it represents a significant advancement in the treatment of bacterial conjunctivitis. This technical guide provides an in-depth exploration of the discovery and development history of this compound, detailing its synthesis, mechanism of action, preclinical evaluation, and the extensive clinical trial program that led to its approval and clinical use.

Discovery and Synthesis

This compound, initially designated as SS734, was first synthesized by SSP Co. Ltd. in Japan.[1] The development for ophthalmic use in the United States and Europe was later licensed to InSite Vision Incorporated, who developed the eye drop formulation (ISV-403) before all rights were sold to Bausch & Lomb in 2003.[1] The United States Food and Drug Administration (FDA) approved this compound ophthalmic suspension 0.6% on May 29, 2009.[1][2]

The synthesis of this compound hydrochloride has been approached through various routes. One common method involves the condensation of a quinolone carboxylic acid derivative with a chiral aminoazepine side chain.

Representative Synthetic Pathway

A frequently cited synthetic route starts with 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid. This intermediate is condensed with (R)-3-aminohexahydroazepine in an organic solvent system, often in the presence of an organic base. The resulting compound is then chlorinated to yield this compound.[3][4]

A more detailed, two-step preparation method is as follows:

-

Step 1: Synthesis of (R)-7-(3-aminohexahydro-1H-azepin-1-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid. 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid is reacted with (R)-3-amino-hexahydro-azepine in acetonitrile with triethylamine at reflux. After reaction completion, the product is isolated.[4]

-

Step 2: Chlorination to form this compound Hydrochloride. The product from Step 1 is dissolved in chloroform and cooled. Thionyl chloride is then added dropwise to effect chlorination at the 8-position, yielding (R)-7-(3-aminohexahydro-1H-azepin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid hydrochloride (this compound hydrochloride).[3][4]

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are critical for bacterial DNA replication, transcription, and repair.[5] By targeting both enzymes with relatively equal affinity, this compound demonstrates a balanced dual-targeting mechanism.[6][7] This is a key differentiator from some older fluoroquinolones that preferentially target one enzyme over the other, a factor that can contribute to the development of resistance.[6] Resistance to this compound would likely require spontaneous mutations in the genes encoding both enzymes, a less probable event.[6]

Preclinical Development

The preclinical development of this compound involved extensive in vitro microbiological studies and in vivo pharmacokinetic and safety evaluations in animal models.

In Vitro Activity

This compound has demonstrated potent, broad-spectrum in vitro activity against a wide range of Gram-positive and Gram-negative ocular pathogens, as well as anaerobic bacteria.[1][2] Its potency is often characterized by the minimum inhibitory concentration required to inhibit the growth of 90% of isolates (MIC90).

Table 1: In Vitro Activity of this compound (MIC90) Against Common Ocular Pathogens

| Organism | This compound MIC90 (µg/mL) |

| Haemophilus influenzae | 0.06[8][9] |